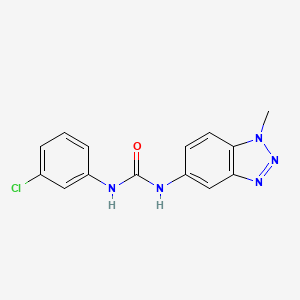
N-(3-chlorophenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TPU-0033 and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
TPU-0033 has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral therapy. In cancer research, TPU-0033 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, TPU-0033 has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases. In antiviral therapy, TPU-0033 has been found to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus.
作用機序
The mechanism of action of TPU-0033 involves the inhibition of various enzymes and signaling pathways. TPU-0033 has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. TPU-0033 also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in inflammation and immune response. Additionally, TPU-0033 has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects
TPU-0033 has been found to have several biochemical and physiological effects. In vitro studies have shown that TPU-0033 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TPU-0033 has also been found to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases. In addition, TPU-0033 has been found to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus.
実験室実験の利点と制限
One of the major advantages of TPU-0033 is its potential to be used as a therapeutic agent for various diseases. TPU-0033 has been found to have potent anticancer, neuroprotective, and antiviral activities, which make it a promising candidate for drug development. However, one of the limitations of TPU-0033 is its toxicity at high concentrations. Further studies are needed to determine the optimal dosage and administration route for TPU-0033.
将来の方向性
There are several future directions for the research on TPU-0033. One of the directions is to investigate the potential of TPU-0033 as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of TPU-0033 to improve its yield and purity. Furthermore, the mechanism of action of TPU-0033 needs to be further elucidated to understand its effects on various signaling pathways and enzymes. Finally, the toxicity and pharmacokinetics of TPU-0033 need to be further studied to determine its safety and efficacy as a therapeutic agent.
合成法
The synthesis of TPU-0033 involves the reaction between 3-chloroaniline and 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The reaction is carried out in the presence of N,N'-carbonyldiimidazole and triethylamine, which acts as a base. The resulting product is then treated with urea to obtain TPU-0033. This method has been optimized to yield high purity and high yield of TPU-0033.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-20-13-6-5-11(8-12(13)18-19-20)17-14(21)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKOAHMOHTJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665371 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-phenyl)-3-(1-methyl-1H-benzotriazol-5-yl)-urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)
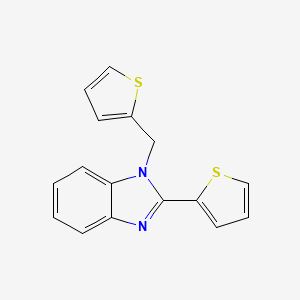
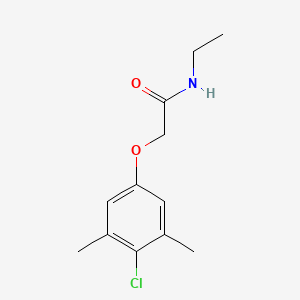

![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)
![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)
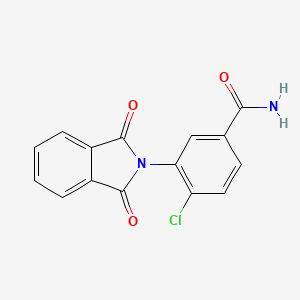
![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
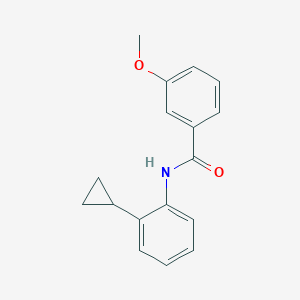
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)